molecular formula C25H24N2O3 B6106042 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide

カタログ番号 B6106042
分子量: 400.5 g/mol
InChIキー: ZMONQXJVIGNODP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide, also known as BIBX1382, is a chemical compound that has been widely studied for its potential use in cancer treatment. This compound has been found to have a high affinity for the epidermal growth factor receptor (EGFR), which is a protein that is often overexpressed in cancer cells. In

作用機序

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide involves its binding to the EGFR. When this compound binds to the EGFR, it blocks the binding of epidermal growth factor (EGF) to the receptor. This, in turn, inhibits the downstream signaling pathways that are activated by the EGFR, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its inhibition of cell growth and proliferation, this compound has also been found to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.

実験室実験の利点と制限

One of the advantages of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide in lab experiments is its high affinity for the EGFR. This makes it a potent inhibitor of EGFR signaling pathways, which can be useful for studying the role of the EGFR in cancer and other diseases. However, one limitation of using this compound is its potential for off-target effects. Because this compound can bind to other proteins besides the EGFR, it is important to carefully control for these effects in lab experiments.

将来の方向性

There are a number of future directions for research on N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide. One area of interest is the development of more specific EGFR inhibitors that have fewer off-target effects. Another area of interest is the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is also interest in studying the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

合成法

The synthesis method for N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide involves several steps. First, 2-methyl-3-nitrobenzoic acid is reacted with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride. This compound is then reacted with 2-amino-5-methylbenzoxazole to form 3-(1,3-benzoxazol-2-yl)-2-methylbenzoic acid. The final step involves reacting this compound with isobutylamine and 4-fluoro-3-nitrobenzoyl chloride to form this compound.

科学的研究の応用

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been found to have a high affinity for the EGFR, which is often overexpressed in cancer cells. By binding to the EGFR, this compound can inhibit the growth and proliferation of cancer cells. In addition to its potential use in cancer treatment, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-16(2)15-29-19-13-11-18(12-14-19)24(28)26-21-9-6-7-20(17(21)3)25-27-22-8-4-5-10-23(22)30-25/h4-14,16H,15H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMONQXJVIGNODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OCC(C)C)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。